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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1672729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid Jaconine.
The information presented herein is intended for an audience with a strong scientific
background, particularly those involved in natural product chemistry, toxicology, and drug
development. This document consolidates available data on the physical and chemical
properties of Jaconine, details relevant experimental protocols, and visualizes key pathways
associated with its toxicological profile.

Core Physical and Chemical Properties of Jaconine

Jaconine is a chlorinated pyrrolizidine alkaloid, a class of secondary metabolites produced by
various plant species, most notably those belonging to the Senecio genus.[1] Its structure is
closely related to other hepatotoxic pyrrolizidine alkaloids.[2] The presence of a chlorine atom
is a distinguishing feature of Jaconine.

Below is a table summarizing the key physical and chemical properties of Jaconine. It is
important to note that while some of these properties have been experimentally determined,
others are computed or estimated based on its chemical structure.
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Property Value Source
(1R,4R,6R,7R,17R)-4-[(1R)-1-
chloroethyl]-4,7-dihydroxy-6,7-

IUPAC Name dimethyl-2,9-dioxa-14- PubChem|[3]
azatricyclo[9.5.1.014]heptade
c-11-ene-3,8-dione

CAS Number 480-75-1 PubChem][3]

Molecular Formula C1sH26CINOs PubChem|[3]

Molecular Weight 387.86 g/mol Sigma-Aldrich[4]

Appearance Solid Sigma-Aldrich[4]
Not experimentally determined.

) ) The related compound, )

Melting Point ) ChemicalBook[5]
Jacobine, has a reported
melting point of 228°C.

Not experimentally determined.
The related compound,

Boiling Point Jacobine, has a roughly ChemicalBook][5]
estimated boiling point of
485.2°C.

Soluble in Chloroform,

Solubility Dichloromethane, Ethyl BioCrick[2]
Acetate, DMSO, Acetone, etc.

pKa (Predicted) 12.89 + 0.60 ChemicalBook][5]

XLogP3-AA (Computed) 0.6 PubChem][3]

Hydrogen Bond Donor Count 2 PubChem|[3]

Hydrogen Bond Acceptor
6 PubChem|[3]

Count

Rotatable Bond Count 2 PubChem|[3]
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Experimental Protocols

Detailed experimental protocols specifically for Jaconine are scarce in the literature. However,
general methodologies for the extraction, isolation, and analysis of pyrrolizidine alkaloids from
plant material are well-established. The following protocol is a representative example of how
Jaconine could be analyzed using High-Performance Liquid Chromatography-Mass
Spectrometry (HPLC-MS), a common technique for the detection and quantification of these
compounds.[6]

Protocol: Analysis of Jaconine in Plant Material by HPLC-MS

1. Sample Preparation and Extraction:

a. Grinding: Air-dried plant material (e.g., from Senecio jacobaea) is finely ground to a
homogenous powder.

e b. Extraction: A known quantity of the powdered material (e.g., 1-2 grams) is extracted with
an acidic aqueous solution (e.g., 0.05 M H2S04) by shaking or sonication for a specified
period (e.g., 2 hours).

 c. Centrifugation: The mixture is centrifuged to pellet the solid plant material.

e d. Solid-Phase Extraction (SPE): The supernatant is passed through a cation-exchange SPE
cartridge. The cartridge is then washed with water followed by methanol to remove
interfering compounds. The pyrrolizidine alkaloids are subsequently eluted with an
ammoniated organic solvent (e.g., 5% ammonia in methanol).

« e. Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of
nitrogen and the residue is reconstituted in a suitable solvent for HPLC analysis (e.g.,
methanol/water mixture).

2. HPLC-MS Analysis:

¢ a. HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is
used.
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e b. Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous
buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
The gradient is programmed to achieve optimal separation of the alkaloids.

e C. Mass Spectrometry: The HPLC system is coupled to a mass spectrometer, such as a triple
quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI)
source operating in positive ion mode.

» d. Detection and Quantification: Jaconine and other pyrrolizidine alkaloids are identified
based on their specific retention times and mass-to-charge ratios (m/z). Quantification is
achieved by comparing the peak area of the analyte to that of a certified reference standard.

Mandatory Visualizations

Metabolic Pathway of Pyrrolizidine Alkaloids

The toxicity of Jaconine, like other pyrrolizidine alkaloids, is dependent on its metabolic
activation in the liver. The following diagram illustrates the generic metabolic pathway of
pyrrolizidine alkaloids, leading to either detoxification or the formation of toxic reactive
metabolites.
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Metabolic activation and detoxification of pyrrolizidine alkaloids.

Experimental Workflow for Pyrrolizidine Alkaloid Analysis

The following diagram outlines the typical experimental workflow for the analysis of pyrrolizidine
alkaloids like Jaconine from a plant matrix.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1672729?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Plant Material

Grinding and Homogenization

Y

Acidic Aqueous Extraction

Y

Centrifugation

Y

Solid-Phase Extraction (SPE)
Cleanup

Y

Evaporation and Reconstitution

HPLC-MS Analysis
Data Analysis and Quantification

End: Results

Click to download full resolution via product page

Workflow for the analysis of pyrrolizidine alkaloids.

Toxicological Profile

Jaconine is classified as a toxic compound.[3] Pyrrolizidine alkaloids are known for their
hepatotoxicity, which can lead to conditions such as veno-occlusive disease.[1] The toxicity is
primarily due to the bioactivation of the pyrrolizidine nucleus in the liver to highly reactive
pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins,
leading to cytotoxicity, genotoxicity, and carcinogenicity.[2]
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Due to its inherent toxicity, research and handling of Jaconine should be conducted with
appropriate safety precautions in a laboratory setting designed for handling potent toxins.

Conclusion

Jaconine is a pyrrolizidine alkaloid with significant toxicological properties. This guide has
provided a summary of its known physical and chemical characteristics, a general protocol for
its analysis, and visualizations of its metabolic fate and analytical workflow. Further research is
warranted to fully elucidate its specific biological activities and mechanisms of action, which
could inform risk assessment and potential therapeutic applications of related, less toxic
derivatives. Professionals working with this compound should exercise extreme caution and
adhere to strict safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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